Cas no 923689-92-3 (N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide)

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide is a synthetic organic compound featuring a chromene core linked to a pyridine carboxamide moiety via an ethoxyphenyl group. This structure confers potential utility in pharmaceutical and materials research due to its rigid, conjugated framework, which may enhance binding affinity in biological systems or optoelectronic properties. The ethoxy group introduces solubility and steric modulation, while the pyridine-3-carboxamide component offers hydrogen-bonding capabilities. Its well-defined molecular architecture makes it a candidate for targeted applications in medicinal chemistry, particularly in kinase inhibition or fluorescence-based studies. The compound's purity and stability under standard conditions further support its use in exploratory research.
N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide structure
923689-92-3 structure
Product name:N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide
CAS No:923689-92-3
MF:C23H18N2O4
Molecular Weight:386.400025844574
CID:6575448

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide
    • N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide
    • インチ: 1S/C23H18N2O4/c1-2-28-18-8-5-15(6-9-18)21-13-20(26)19-10-7-17(12-22(19)29-21)25-23(27)16-4-3-11-24-14-16/h3-14H,2H2,1H3,(H,25,27)
    • InChIKey: VXGYUOAYSFAVNJ-UHFFFAOYSA-N
    • SMILES: C1=NC=CC=C1C(NC1=CC2OC(C3=CC=C(OCC)C=C3)=CC(=O)C=2C=C1)=O

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2212-0171-5mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide
923689-92-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2212-0171-40mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide
923689-92-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2212-0171-20mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide
923689-92-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2212-0171-25mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide
923689-92-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2212-0171-3mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide
923689-92-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2212-0171-5μmol
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide
923689-92-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2212-0171-2mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide
923689-92-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2212-0171-30mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide
923689-92-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2212-0171-20μmol
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide
923689-92-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2212-0171-1mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide
923689-92-3 90%+
1mg
$54.0 2023-05-16

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide 関連文献

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamideに関する追加情報

Comprehensive Overview of N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide (CAS No. 923689-92-3)

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide (CAS No. 923689-92-3) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its CAS number 923689-92-3, belongs to the class of flavonoid derivatives, which are known for their diverse biological activities. Researchers are particularly interested in its chromene and pyridine moieties, which contribute to its stability and reactivity in various chemical environments.

The compound's molecular structure features a 4-oxo-4H-chromen-7-yl core linked to a pyridine-3-carboxamide group, with an ethoxyphenyl substituent at the N-2 position. This arrangement is believed to enhance its bioavailability and binding affinity to specific biological targets. Recent studies have explored its potential as a kinase inhibitor, a property that aligns with current trends in targeted cancer therapy. Given the rising global interest in precision medicine, this compound's mechanism of action is a hot topic among researchers.

In the context of drug discovery, N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide is often compared to other small-molecule inhibitors due to its low toxicity profile and high selectivity. These characteristics make it a promising candidate for further development in therapeutic applications. Additionally, its synthetic accessibility has been a focal point in medicinal chemistry discussions, as it can be modified to optimize pharmacokinetic properties.

From a biochemical perspective, the compound's interaction with enzymatic pathways has been a subject of intense investigation. Its ability to modulate signal transduction pathways, particularly those involving tyrosine kinases, has implications for treating chronic inflammatory diseases and metabolic disorders. This aligns with the growing demand for multi-target therapeutics in modern pharmacology.

The synthesis of CAS No. 923689-92-3 typically involves multi-step organic reactions, including condensation and cyclization processes. Researchers have optimized these methods to improve yield and purity, which are critical for preclinical studies. The compound's solubility and stability under physiological conditions have also been extensively studied, as these factors influence its formulation and delivery in potential therapies.

Given the increasing popularity of computational chemistry, N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide has been the subject of molecular docking simulations to predict its binding modes with various protein targets. These in silico studies complement experimental data and accelerate the drug design process. This approach is particularly relevant in the era of AI-driven drug discovery, where machine learning models are used to identify lead compounds.

In summary, N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-ylpyridine-3-carboxamide (CAS No. 923689-92-3) represents a versatile compound with broad implications for pharmaceutical research. Its structural uniqueness, combined with its biological activity, positions it as a valuable tool for advancing therapeutic innovations. As the scientific community continues to explore its potential, this compound is likely to remain a key player in the development of next-generation drugs.

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